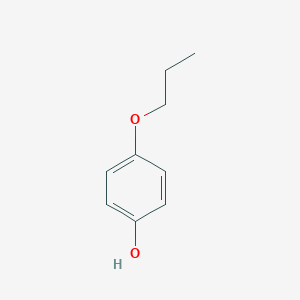

4-Propoxyphenol

Beschreibung

Academic Significance within Phenolic Compound Research

The academic significance of 4-propoxyphenol lies in its versatile nature as a building block and a subject of study within the broader category of phenolic compounds. Phenols are a class of organic compounds where a hydroxyl group is directly bonded to an aromatic ring, and their derivatives are subjects of extensive research. britannica.com The addition of an ether linkage, as seen in this compound, modifies the properties of the parent phenol molecule, reducing the acidity of the hydroxyl group and altering its reactivity and physical properties. ontosight.aibritannica.com

In the realm of organic synthesis , this compound is a key intermediate. cymitquimica.comcapot.com Its structure allows for further chemical modifications, making it a precursor for more complex molecules. Researchers utilize it in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and liquid crystals. ontosight.aichemicalbook.com For instance, it can be a starting material for creating more elaborate molecular architectures. smolecule.com

The compound's structure is also relevant in materials science . Phenolic compounds are foundational to the production of polymers like phenol-formaldehyde resins. ontosight.ai The specific properties of this compound, conferred by the propoxy group, can be exploited to develop polymers with unique characteristics. ontosight.ai Furthermore, its derivatives are investigated for their applications as liquid crystal materials, which are crucial for display technologies. cymitquimica.comcolorado.edu The rigid core of the phenyl ring combined with a flexible alkyl chain is a common motif in liquid crystal design. colorado.edu

Additionally, phenolic compounds are well-known for their antioxidant properties , and this compound is no exception. ontosight.aicymitquimica.com The phenol group can donate a hydrogen atom to neutralize free radicals, which are implicated in oxidative stress. ontosight.ai Academic studies explore the structure-activity relationship of various alkoxyphenols, including this compound, to understand how the length and branching of the alkyl chain influence their antioxidant and cytotoxic effects. chemsrc.comualberta.ca

Historical Context of Research on this compound and Related Phenolic Ethers

The study of phenolic ethers is intrinsically linked to the historical development of ether synthesis in organic chemistry. A cornerstone of this field is the Williamson ether synthesis , developed by Alexander Williamson in 1850. chemeurope.comwikipedia.orgchemistrytalk.org This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, was pivotal in proving the structure of ethers and remains one of the most versatile and widely used methods for their preparation. chemeurope.comwikipedia.orgbyjus.com The synthesis of aromatic ethers, including phenolic ethers like this compound, relies heavily on this fundamental reaction. chemeurope.com

Early research into phenols and their derivatives dates back to the 19th and early 20th centuries. Phenol itself was first extracted from coal tar and became a significant industrial commodity. wikipedia.org The exploration of its chemical modifications, including the formation of ether linkages, naturally followed. britannica.comresearchgate.net Research from the mid-20th century further elucidated methods for the formation of phenolic ethers, such as the acid-catalyzed condensation of phenols and alcohols. oup.com For example, a 1965 study reported the reaction of phenol with n-propyl alcohol in a strong acidic medium to produce phenyl n-propyl ether. oup.com

Over the decades, research has evolved from fundamental synthesis methods to exploring the specific properties and applications of individual phenolic ethers. The investigation of terpene phenols and phenol ethers was documented as early as 1948. acs.org More recent research has focused on developing more efficient and selective synthesis methods, such as palladium-catalyzed cross-coupling reactions, to create a variety of phenolic ethers for applications in materials science and pharmaceuticals. scirp.org The continuous interest in compounds like this compound reflects the ongoing quest for new materials and molecules with specific, tailored functions.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | capot.comchemsrc.comchembk.com |

| Molecular Weight | 152.19 g/mol | capot.comchemsrc.comscbt.com |

| Appearance | White to beige or light brown solid/crystals | cymitquimica.comchembk.com |

| Melting Point | 54-56 °C | chemsrc.comchembk.com |

| Boiling Point | 262.1 ± 13.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 128.0 ± 4.8 °C | chemsrc.com |

| CAS Number | 18979-50-5 | capot.comchemsrc.comscbt.com |

Eigenschaften

IUPAC Name |

4-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIIPQXXLVCCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066442 | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-50-5 | |

| Record name | 4-Propoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PROPOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9EF57C3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4-propoxyphenol

Electrochemical Synthesis Approaches

A modern and efficient method for producing 4-Propoxyphenol involves the electrochemical oxidation of hydroquinone in an alcohol medium. researchgate.netgoogle.com This approach offers high selectivity for the desired monoalkyl ether product. researchgate.net

Electrochemical Oxidation of Hydroquinone and Substituted Hydroquinones

The electrochemical synthesis of alkoxy-substituted phenols is based on the oxidation of hydroquinone or its substituted derivatives at an anode (such as graphite or platinum) in the presence of an alcohol, which acts as the alkylating agent. researchgate.netgoogle.com This process can utilize hydroquinone, p-benzoquinone, or a mixture of the two as the starting material. google.com The in-situ generation of benzoquinone from hydroquinone via electrochemical oxidation is a key feature of this process, allowing the reaction to proceed efficiently. google.com Studies have demonstrated that this method can produce this compound in high yields, with one study reporting a yield of 81.1%. researchgate.net

| Alkoxyphenol Product | Reported Yield (%) |

| 4-Methoxyphenol | 97 |

| 4-Ethoxyphenol | 71.4 |

| This compound | 81.1 |

| Data sourced from a study on the electrochemical oxidation of hydroquinone in various alcohol media. researchgate.net |

Proposed Mechanism: Quinhydrone Complex Formation and Nucleophilic Attack by Alcohol

The proposed mechanism for the formation of 4-alkoxyphenols via this electrochemical method involves the initial oxidation of hydroquinone to generate p-benzoquinone at the anode. researchgate.netcore.ac.uk The hydroquinone and the newly formed benzoquinone then associate in solution to form a quinhydrone charge-transfer complex. researchgate.netcore.ac.ukresearchgate.net

This complex formation weakens the carbonyl bond of the benzoquinone moiety, making it susceptible to nucleophilic attack by the alcohol (in this case, propanol) present in the reaction medium. researchgate.netcore.ac.uk The subsequent steps involve the transfer of a proton and the collapse of the intermediate to yield the final this compound product and regenerate hydroquinone, which can participate in further complex formation. researchgate.netresearchgate.net

Yield Optimization and Catalytic Considerations (e.g., Sulfuric Acid vs. Methanesulfonic Acid)

The choice of acid, which functions as both a catalyst and a supporting electrolyte, is crucial for optimizing the yield of the desired alkoxyphenol. researchgate.net Comparative studies have shown that sulfuric acid is a more effective catalyst than methanesulfonic acid for this synthesis. researchgate.net

When sulfuric acid was used as the catalyst for the synthesis of 4-methoxyphenol, a maximum yield of 82% was achieved. researchgate.net In contrast, using methanesulfonic acid under similar conditions resulted in a lower maximum yield of 65%. researchgate.netresearchgate.net The data indicated that with methanesulfonic acid, the intermediate benzoquinone is present in a larger concentration throughout the reaction, suggesting a less efficient conversion to the final product compared to when sulfuric acid is used. researchgate.netresearchgate.net While methanesulfonic acid is often considered a "green" acid due to its biodegradability and low toxicity, its higher cost and potentially lower catalytic efficiency in this specific reaction are notable drawbacks. nih.govrsc.org

The chain length of the alcohol also influences the reaction rate; longer-chain alcohols tend to produce alkoxyphenols more slowly. researchgate.net Furthermore, branched alcohols, such as secondary and tertiary alcohols, show no reactivity towards the quinhydrone complex, highlighting the steric sensitivity of the nucleophilic attack step. researchgate.net

| Catalyst | Maximum Yield of 4-Methoxyphenol (%) | Observations |

| Sulfuric Acid | 82 | More efficient conversion. researchgate.netresearchgate.net |

| Methanesulfonic Acid | 65 | Higher concentration of benzoquinone intermediate observed during electrolysis. researchgate.netresearchgate.net |

| Comparison based on the electrochemical synthesis of 4-methoxyphenol. researchgate.netresearchgate.net |

Adaptation of Established Phenolic Ether Synthesis Protocols

Beyond electrochemical methods, this compound can be synthesized using well-established techniques for phenolic ether formation, primarily based on the Williamson ether synthesis.

Synthesis from Hydroquinone and Alkyl Bromides

A conventional route to this compound involves the monoalkylation of hydroquinone with a propyl halide, such as n-propyl iodide or n-propyl bromide, in the presence of a base. epo.orgresearchgate.net In a typical procedure, hydroquinone is treated with a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) to form the phenoxide anion. lookchem.com This is followed by the addition of the alkylating agent (e.g., 1-bromopropane). lookchem.com The reaction mixture is often heated to drive the nucleophilic substitution forward. epo.org A significant challenge in this method is controlling the reaction to prevent dialkylation, which results in the formation of the byproduct 1,4-dipropoxybenzene and can lower the yield of the desired mono-ether. researchgate.netgatech.edu

Derivatization and Incorporation into Complex Molecular Structures

This compound serves as a versatile building block in the synthesis of more complex molecules and supramolecular assemblies.

Its functional groups—the phenol hydroxyl and the propoxy ether—allow for a range of subsequent chemical modifications. For instance, this compound has been used as a starting material in the synthesis of (S)-3-(4-alkoxyphenoxy)propane-1,2-diols. lookchem.com

In the field of supramolecular chemistry and crystal engineering, this compound has been employed as a co-former in co-crystallization experiments. It forms hydrogen-bonded networks with molecules like trimesic acid, creating one-dimensional chain structures through O-H···O hydrogen bonds. researchgate.netresearchgate.net For analytical purposes, this compound can be derivatized, such as through the Gibbs reaction, to form colored indophenol products for detection. purdue.edu It is also a compound of interest in metabolomics and exposome research, where derivatization is used to enhance its detection in complex biological samples by techniques like liquid chromatography-mass spectrometry. sci-hub.sentu.edu.sg

Role as a Building Block in Novel Compound Synthesis (e.g., 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole)

This compound is a crucial starting material for the synthesis of complex heterocyclic structures such as 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole. The synthesis of this target molecule demonstrates the role of this compound as a nucleophile. The general synthetic pathway involves a multi-step process that begins with the formation of a benzothiazole intermediate, followed by the attachment of the 4-propoxyphenoxy moiety.

The synthesis typically initiates with the reaction of 2-aminothiophenol with an appropriate reagent to form the benzothiazole core. In a subsequent key step, this compound is reacted with a suitable electrophile, often in the presence of a base, to form a thioether linkage. For instance, the sodium salt of this compound (sodium 4-propoxyphenoxide), generated by treating this compound with a base like sodium hydroxide, can act as a potent nucleophile. This phenoxide can then displace a leaving group from an ethyl fragment that is attached to the benzothiazole core, resulting in the final product.

A representative, though not identical, synthesis in the benzothiazole family involves reacting 2-mercaptobenzothiazole with a halo-compound, which underscores the modular nature of these syntheses where different phenols like this compound can be introduced. wikipedia.org

Table 1: General Steps for the Synthesis of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole

| Step | Description | Starting Materials | Key Reagents |

| 1 | Formation of Benzothiazole Intermediate | 2-Aminothiophenol | Alkylating/Cyclizing Agent |

| 2 | Thioether Formation | This compound, Intermediate from Step 1 | Base (e.g., NaOH, K2CO3) |

| 3 | Cyclization (if not completed in Step 1) | Intermediate from Step 2 | - |

Incorporation into Cationic Triphenylphosphonium Compounds as Mitochondriotropic Ligands

Cationic triphenylphosphonium (TPP⁺) compounds are widely used to target mitochondria within cells, owing to the large negative membrane potential of the inner mitochondrial membrane. nih.gov The lipophilic TPP⁺ cation can be attached to various pharmacophores to facilitate their accumulation in mitochondria. This compound derivatives can be incorporated into these structures to modulate their properties.

A general strategy involves linking a functionalized this compound to the TPP⁺ moiety via an alkyl chain. mdpi.com For example, a synthetic route could begin with the O-alkylation of this compound with a dihaloalkane (e.g., 1,n-dibromoalkane) to introduce a reactive handle. This is followed by a reaction with triphenylphosphine to form the corresponding phosphonium salt. nih.gov

A study on related H₃R ligands illustrates a similar multi-step synthesis. mdpi.com The process started with 4-(benzyloxy)phenol, which was O-alkylated. The resulting intermediate was then reacted with a nucleophile, followed by deprotection and subsequent reaction with a bromo-functionalized linker. The final step was the quaternization with triphenylphosphine to yield the TPP⁺-containing molecule. mdpi.com This synthetic blueprint is adaptable for incorporating the 4-propoxyphenoxy group into mitochondriotropic agents.

Table 2: Representative Synthetic Scheme for TPP⁺ Ligand Incorporation

| Step | Reaction | Reactants | Product |

| 1 | O-Alkylation | Phenol (e.g., this compound), Dihaloalkane | Haloalkoxy-phenol derivative |

| 2 | Nucleophilic Substitution | Product from Step 1, Nucleophile (e.g., an amine) | Functionalized alkoxy-phenol |

| 3 | Quaternization | Product from Step 2, Triphenylphosphine (Ph₃P) | Triphenylphosphonium-containing final compound |

Facile Synthesis of Substituted Phenacyl Ethers Utilizing this compound as a Substrate

The synthesis of substituted phenacyl ethers can be efficiently achieved using this compound as a key nucleophilic substrate. A prominent method for this transformation is the Williamson ether synthesis. byjus.comfiveable.me This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction. byjus.com

To synthesize a phenacyl ether from this compound, the phenol is first treated with a base, such as sodium hydroxide or potassium carbonate, to generate the 4-propoxyphenoxide anion. This anion is then reacted with a phenacyl halide (e.g., 2-chloro-1-phenylethan-1-one or a substituted variant). The phenoxide ion displaces the halide, forming the desired ether linkage and yielding a 4-propoxyphenoxy-substituted phenacyl ether. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 mechanism. byjus.com

An analogous reaction is the chloroacetylation of a phenol followed by reaction with another phenol. For instance, phenol can be reacted with chloroacetyl chloride to produce phenyl chloroacetate. nveo.orggoogle.com This intermediate can then react with this compound, where the 4-propoxyphenoxide ion displaces the chloride on the acetyl group to form the corresponding ether. nveo.org

Table 3: Williamson Ether Synthesis of a Phenacyl Ether from this compound

| Step | Description | Reactants | Key Reagents/Solvents |

| 1 | Deprotonation | This compound | Base (e.g., NaOH, K₂CO₃) |

| 2 | Nucleophilic Substitution (Sₙ2) | 4-Propoxyphenoxide, Phenacyl Halide | Polar aprotic solvent (e.g., Acetonitrile) |

Biological Activities and Mechanistic Investigations of 4-propoxyphenol

Cytotoxicity and Antiproliferative Effects

Research has explored the cytotoxic potential of 4-propoxyphenol, particularly in the context of developing anti-melanoma agents. The strategy involves identifying phenolic compounds that can be metabolized into reactive quinone intermediates within melanoma cells, leading to selective cell death, while exhibiting minimal metabolism and toxicity in the liver. ualberta.caaacrjournals.orgnih.gov

In a comparative study of ten different alkoxyphenols, 4-n-propoxyphenol was evaluated for its toxicity against the murine B16-F0 melanoma cell line. aacrjournals.orgnih.gov This investigation aimed to find compounds that could serve as effective anti-melanoma agents. ualberta.ca All tested alkoxyphenols, including 4-n-propoxyphenol, demonstrated toxicity towards this specific cancer cell line. ualberta.caualberta.ca The research sought to identify phenols that could be targeted by tyrosinase, an enzyme abundant in melanoma cells, to induce cytotoxicity. nih.gov

The cytotoxic effects of this compound and related alkoxyphenols on B16-F0 melanoma cells were found to be both dose- and time-dependent. aacrjournals.orgnih.govualberta.ca Analysis of cell viability using the MTT assay after two days of exposure allowed for the determination of LC50 values (the concentration required to cause a 50% decrease in cell viability). ualberta.ca The toxicity of the tested alkoxyphenols showed a clear ranking, with 4-n-propoxyphenol exhibiting moderate to high cytotoxicity within the group. ualberta.ca

Table 1: Cytotoxicity of Various Alkoxyphenols against B16-F0 Melanoma Cells This interactive table ranks alkoxyphenols by their cytotoxicity, based on research findings. ualberta.ca

Click to view data

| Compound | Cytotoxicity Ranking (High to Low) |

|---|---|

| 4-n-Hexyloxyphenol (4-nHP) | 1 (Most Toxic) |

| 4-n-Propoxyphenol (4-nPP) | 2 |

| 4-Hydroxyanisole (4-HA) | 2 |

| 4-sec-Butoxyphenol (4-sBP) | 2 |

| 4-iso-Butoxyphenol (4-iBP) | 2 |

| 4-Ethoxyphenol (4-EP) | 2 |

| 4-iso-Propoxyphenol (4-iPP) | 3 |

| 4-t-Butoxyphenol (4-tBP) | 4 |

| 2-iso-Propoxyphenol (2-iPP) | 5 (Least Toxic / Inactive) |

A quantitative structural toxicity relationship (QSTR) was established for the series of alkoxyphenols studied. ualberta.canih.gov The relationship is described by the equation:

LogLC50(μM) = –0.265(±0.064)LogP + 2.482(±0.179) aacrjournals.orgnih.govgoogle.com

This equation indicates that the cytotoxicity of these compounds, including this compound, is inversely related to the logarithm of the partition coefficient (LogP), a measure of lipophilicity or lipid solubility. aacrjournals.org In essence, as the lipid solubility of the alkoxyphenol increases, its toxicity towards the melanoma cells also increases. aacrjournals.org

A key aspect of the investigation into this compound's potential as an anti-melanoma agent was its differential metabolism by two key enzyme systems: tyrosinase and cytochrome P450. ualberta.canih.gov Tyrosinase is abundant in melanocytes and can metabolize phenolic compounds into cytotoxic o-quinones, making it a desirable target for melanoma therapy. ualberta.cawikigenes.org Conversely, metabolism by liver cytochrome P450 enzymes can lead to hepatotoxicity, an undesirable side effect. ualberta.caaacrjournals.org

Studies confirmed that all the tested 4-alkoxyphenols, which includes 4-n-propoxyphenol, acted as substrates for the tyrosinase/O2 metabolizing system. aacrjournals.org The primary goal was to identify a compound that is readily metabolized by tyrosinase but minimally processed by the liver's P450 system. nih.gov

To assess the potential for liver toxicity, researchers used the depletion of glutathione (GSH) in rat liver microsomal preparations as a surrogate marker. aacrjournals.orgnih.gov The formation of reactive metabolites by the P450 system can deplete cellular GSH stores, leading to oxidative stress and cell damage. ualberta.ca Therefore, compounds causing minimal GSH depletion are considered to have a lower risk of hepatic toxicity. ualberta.caaacrjournals.org

In these assays, this compound was among the ten alkoxyphenols tested. aacrjournals.org At a concentration of 100 μM, some compounds like 4-t-butoxyphenol showed relatively low GSH depletion (25%), while the reference compound 4-hydroxyanisole (4-HA) showed significant depletion (58%). aacrjournals.org The study identified compounds that demonstrated high toxicity to melanoma cells but resulted in minimal GSH depletion in the liver microsomal system. ualberta.caaacrjournals.org

Table 2: Glutathione (GSH) Depletion by Alkoxyphenols in Rat Liver Microsomes This interactive table shows the percentage of GSH depletion caused by various alkoxyphenols at a 100 μM concentration, a marker for potential liver toxicity. aacrjournals.org

Click to view data

| Compound | GSH Depletion (%) |

|---|---|

| 4-Hydroxyanisole (4-HA) | 58% |

| 4-t-Butoxyphenol (4-tBP) | 25% |

Metabolism by Tyrosinase/O2 and P450 Systems in Relation to Cytotoxicity

Endocrine Disruption Potential

Beyond its cytotoxic properties, this compound has been identified in scientific inventories as a potential endocrine disruptor. iehconsulting.co.ukendocrinedisruption.org Specifically, it has been categorized as a compound demonstrating estrogenic activity. iehconsulting.co.uk An in vitro study identified this compound as an estrogen receptor (ER) agonist, suggesting it has the potential to mimic the effects of estrogen in the body. iehconsulting.co.uk The Endocrine Disruption Exchange (TEDX) also includes this compound on its list of potential endocrine disruptors. endocrinedisruption.org While some safety data sheets may state that there is no information available on endocrine disruption, specific scientific lists have flagged it for this potential activity based on laboratory findings. iehconsulting.co.ukfishersci.comthermofisher.com

The chemical compound this compound has been the subject of scientific inquiry to understand its biological effects and the underlying mechanisms of action. Research has particularly focused on its interaction with thyroid-related enzymes and its presence in certain plant species, which suggests a broader, though less explored, range of biological activities.

Inhibition of Thyroperoxidase (TPO) Activity

Thyroperoxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones. nih.gov The inhibition of this enzyme is a key molecular event that can lead to thyroid disruption. nih.gov

Inhibition of Thyroperoxidase (TPO) Activity by this compound

Studies have identified this compound as an inhibitor of TPO activity. nih.govbocsci.com In a high-throughput screening assay using rat thyroid microsomes, this compound was among fourteen chemicals that demonstrated the ability to inhibit TPO. researchgate.netacs.orgnih.gov The relative potency of these inhibitors was ranked, with this compound showing moderate inhibitory action. researchgate.netacs.orgnih.gov

Cross-Species Analysis of TPO Inhibition

Research has been conducted to compare the inhibitory effects of various chemicals, including this compound, on TPO from different species, primarily rat and porcine thyroid microsomes. nih.govbocsci.com The goal of these cross-species analyses is to determine the degree of similarity in response and to support the extrapolation of data from animal models to potential effects in humans. nih.gov

A study involving twelve chemicals revealed a strong qualitative concordance between the two species; any chemical that inhibited TPO in porcine microsomes also did so in rat microsomes. nih.govbocsci.com For the chemicals that showed a positive inhibitory effect, including this compound, there were some differences in relative potency, ranging from approximately 1.5 to 50-fold. nih.govbocsci.com Despite these quantitative differences, the rank order of potency for inhibition was similar between the two species. nih.govbocsci.com These findings suggest that TPO function is highly conserved across species. researchgate.net

Concentration-Response Profiles in TPO Inhibition Assays

Concentration-response curves have been generated for this compound to characterize its inhibitory effect on TPO. nih.govbocsci.com In a guaiacol oxidation assay using both rat and pig thyroid microsomes, this compound was one of the chemicals for which concentration-response curves were successfully derived, confirming its TPO-inhibiting activity. nih.govbocsci.com Further studies using a fluorescent substrate-based assay with rat thyroid microsomes also established a concentration-dependent inhibition of TPO by this compound. researchgate.netacs.orgnih.gov

Table 1: TPO Inhibition Profile of this compound

| Species/System | Assay Type | Observation |

|---|---|---|

| Rat Thyroid Microsomes | Guaiacol Oxidation | Inhibition of TPO activity observed. nih.govbocsci.com |

| Porcine Thyroid Microsomes | Guaiacol Oxidation | Inhibition of TPO activity observed, with strong qualitative concordance with rat microsomes. nih.govbocsci.com |

| Rat Thyroid Microsomes | Fluorescent (Amplex UltraRed) | Identified as one of 14 TPO inhibitors in a high-throughput screen. researchgate.netacs.orgnih.gov |

Other Investigated Biological Activities (Contextual Research)

Beyond its effects on TPO, this compound has been identified in natural sources, leading to contextual research into other potential biological activities.

Reported Presence in Plant Extracts

This compound has been reported to be present in plant extracts, notably from Neptunia triquetra. mdpi.comresearchgate.netresearchgate.net This plant, also known as 'Lajalu', has a history of use in traditional medicine in India for various ailments. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from the stem of Neptunia triquetra has identified this compound as one of its phytoconstituents. mdpi.com

Unevaluated Anti-inflammatory and Hepatoprotective Activities in Natural Sources

While extracts of Neptunia triquetra containing this compound have been evaluated for anti-inflammatory and hepatoprotective activities, the specific contribution of this compound to these effects has not been individually assessed. mdpi.comresearchgate.netresearchgate.net Studies on various extracts of Neptunia triquetra have shown significant anti-inflammatory and hepatoprotective effects in animal models. researchgate.netnih.govcabidigitallibrary.org However, it is important to note that these activities are attributed to the complex mixture of compounds present in the extracts, and the role of this compound remains unevaluated. mdpi.comresearchgate.netresearchgate.net

Suggested Antioxidant Properties of Phenolic Structural Motifs

The chemical structure of this compound includes a phenolic motif, which is a hydroxyl group attached to an aromatic ring. ontosight.ai Compounds with this structural feature are often recognized for their antioxidant properties. ontosight.aicymitquimica.comontosight.ai The phenol group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. ontosight.ai While this suggests that this compound may possess antioxidant activity, specific experimental validation of this property for the pure compound is a subject for further investigation.

Table 2: Investigated Biological Context of this compound

| Biological Context | Source/System | Findings |

|---|---|---|

| Natural Occurrence | Neptunia triquetra plant extract | Identified as a phytoconstituent. mdpi.comresearchgate.netresearchgate.net |

| Anti-inflammatory Activity | Neptunia triquetra plant extract | The extract shows activity, but the role of this compound is not evaluated. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Hepatoprotective Activity | Neptunia triquetra plant extract | The extract shows activity, but the role of this compound is not evaluated. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govcabidigitallibrary.org |

| Antioxidant Properties | Phenolic Structure | The phenolic group suggests potential antioxidant activity. ontosight.aicymitquimica.comontosight.ai |

Computational Chemistry and Molecular Modeling of 4-propoxyphenol

Prediction of Interactions with Biological Targets

Identifying the biological targets of a small molecule is a crucial step in drug discovery and toxicology. Computational approaches, often termed "in silico target fishing," provide a rapid means to hypothesize these interactions based on a compound's chemical structure.

One prominent method involves the use of large-scale chemogenomics databases, which contain information on the known interactions between vast numbers of chemical compounds and biological targets. By employing machine learning algorithms, such as Laplacian-modified naïve Bayesian models, it is possible to build predictive models. rsc.org These models are trained on the structural features of compounds with known targets. When the structure of a new or uncharacterized compound like 4-propoxyphenol is provided, the model can calculate the probability of it binding to a wide array of proteins within the database. rsc.org

The process typically involves:

Representing the this compound molecule using molecular fingerprints, which are numerical strings that encode its structural features.

Inputting these fingerprints into the pre-trained Bayesian model.

The model then generates a ranked list of potential protein targets based on the structural similarities to known active compounds in the training set. rsc.org

This approach can effectively deconvolute generic activities to specific molecular targets and generate testable hypotheses for further experimental validation. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Once a potential biological target is identified, molecular docking and molecular dynamics (MD) simulations are employed to study the specific nature of the interaction. These techniques provide a three-dimensional view of how a ligand, such as this compound, fits into the binding site of a protein and how the resulting complex behaves over time.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves computationally placing the 3D structure of this compound into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. For example, in studies of phenolic compounds and their alternatives, docking has been used to calculate binding affinities to specific receptors, such as the estrogen receptor alpha (ERα), to predict potential endocrine-disrupting activity. youtube.com

Molecular Dynamics (MD) Simulations build upon the static snapshot provided by docking. An MD simulation analyzes the physical movements of the atoms and molecules in the complex over a set period, providing insights into its stability and dynamic behavior in a simulated physiological environment. researchgate.net This is crucial for understanding the strength and persistence of ligand-protein interactions. researchgate.netnih.gov

The general workflow for these simulations is outlined in the table below.

| Step | Description | Key Outputs |

| 1. System Preparation | The 3D structures of the target protein and the ligand (this compound) are obtained or modeled. Hydrogen atoms are added, and charges are assigned. The complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. scielo.br | A fully solvated and neutralized protein-ligand system ready for simulation. |

| 2. Energy Minimization | The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts, relaxing the system to a low-energy starting conformation. | A stable, low-energy starting structure for the simulation. |

| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted while the protein and ligand are allowed to relax and adapt to the simulated environment. | A system that is stable in temperature, pressure, and density. |

| 4. Production MD | The main simulation is run for a specified duration (e.g., nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals. researchgate.net | A trajectory file detailing the atomic movements over time. |

| 5. Analysis | The trajectory is analyzed to calculate various properties, such as the Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations to estimate affinity. researchgate.netscielo.br | RMSD plots, interaction diagrams, binding energy values, and visualization of the complex's dynamic behavior. |

These simulations can reveal crucial interactions, such as hydrogen bonds between the phenolic hydroxyl group of this compound and amino acid residues in the target's binding site, which are critical for its biological effects. nih.gov

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the chemical structure of compounds with their biological activity or toxicity, respectively. chemrxiv.orgacs.org These models are founded on the principle that the structure of a chemical dictates its properties and, consequently, its interactions with biological systems.

Developing a QSAR/QSTR model involves several key steps:

Data Collection: A dataset of structurally similar compounds (e.g., other alkylphenols) with experimentally measured activity or toxicity values is compiled. chemrxiv.org

Molecular Descriptor Calculation: The two- or three-dimensional structure of each compound, including this compound, is used to calculate a series of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. chemrxiv.orgacs.org

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the observed biological activity or toxicity.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. chemrxiv.org

These models are valuable, cost-effective alternatives to extensive animal testing and can be used to predict the potential toxicity of compounds for which limited experimental data exists. acs.orgnih.gov

| Descriptor Category | Description & Examples | Relevance to this compound |

| Topological Descriptors | Describe the connectivity of atoms in the molecule (e.g., Information Content Indices). acs.org | Quantifies the size, shape, and degree of branching of the propoxy chain and the overall molecule. |

| Geometric Descriptors | Describe the 3D properties of the molecule (e.g., molecular surface area, volume). | Relates to how the molecule fits into a receptor binding site. |

| Constitutional Descriptors | Reflect the simple molecular composition (e.g., molecular weight, atom counts). | Basic properties that can influence transport and distribution. |

| Quantum-Chemical Descriptors | Based on quantum mechanics calculations (e.g., HOMO/LUMO energies, partial charges). | Describes electronic properties, such as the reactivity of the phenol group and its ability to participate in hydrogen bonding or charge-transfer interactions. |

| Physicochemical Descriptors | Describe properties like hydrophobicity (LogP) and solubility. | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Oxonium Intermediate Formation)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions at a molecular level. acs.orgnih.gov For a molecule like this compound, these methods can be used to study reactions such as its formation (O-alkylation of hydroquinone) or its cleavage under acidic conditions.

A key application is the calculation of the potential energy surface for a reaction. This allows researchers to map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net For reactions involving ethers like this compound, the formation of an oxonium ion intermediate is often a critical step. fiveable.mevaia.com For instance, in the acid-catalyzed cleavage of an ether, the first step is the protonation of the ether oxygen by an acid, forming a positively charged oxonium ion. fiveable.mevaia.com

Computational studies can:

Determine Reaction Energetics: DFT calculations can conclude whether a specific pathway, such as O-alkylation to form the ether, is the most energetically favorable route compared to competing pathways like C-alkylation. acs.orgnih.gov

Characterize Transition States: By calculating the structure and energy of transition states, researchers can determine the activation energy barriers for different reaction steps, which governs the reaction rate. researchgate.net

Investigate Intermediates: The stability and electronic structure of reactive intermediates, such as oxonium ions or carbocations, can be analyzed. Computational analysis can confirm if an oxonium ion is a low-energy intermediate in a proposed mechanism. nih.govnsf.gov

Explain Selectivity: In reactions like the alkylation of phenols, computational models can explain why a reaction yields a specific isomer (e.g., para-substituted vs. ortho-substituted) by comparing the energy barriers for the different pathways. researchgate.netacs.org

By modeling these reaction pathways, computational methods provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.netrsc.org

Environmental Occurrence and Exposure Assessment of 4-propoxyphenol

Identification in Environmental Samples

The detection of 4-Propoxyphenol in various environmental matrices is a key aspect of understanding its distribution and potential impact. While comprehensive data across all environmental compartments like air, water, and soil remain limited, several studies have confirmed its presence, particularly in biological and aqueous samples.

Analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) have been instrumental in identifying this compound in non-targeted screening of environmental and biological samples. nih.govnih.gov This methodology allows for the detection of a broad range of chemical compounds without pre-selecting specific analytes.

One notable study focused on a demographically diverse population of pregnant women in San Francisco utilized LC-QTOF/MS to analyze maternal serum samples. In this study, this compound was identified with a detection frequency of 63% among the participants, highlighting its presence in a vulnerable population. nih.gov Another investigation, screening for environmental chemicals in participants with Systemic Lupus Erythematosus, also detected this compound in plasma samples. nih.gov

Earlier research has also pointed to the presence of "p-Propoxy phenol" in environmental water samples, although detailed quantitative data from this specific study is not extensively available. tsijournals.com Safety Data Sheets (SDS) for this compound suggest that the compound is not readily biodegradable and is expected to have low mobility in soil, which may indicate a potential for persistence in the environment. thermofisher.comcapotchem.cn

Human Exposure Profiling (e.g., in Pregnant Women Populations)

Human biomonitoring studies provide direct evidence of exposure to environmental chemicals. For this compound, such studies have been crucial in characterizing its presence in the human body.

A significant study on chemical exposures among pregnant women in San Francisco serves as a primary source of human exposure data for this compound. The research, which analyzed maternal serum collected at delivery from 75 pregnant women, found a detection frequency of 63% for this compound. nih.gov This finding is particularly noteworthy as the in-utero environment is a critical window for development.

Further evidence of human exposure comes from a study investigating environmental chemical connections to Systemic Lupus Erythematosus. In this research, this compound was also detected in the plasma of study participants, reinforcing the understanding that human exposure to this compound is occurring. nih.gov

The following table summarizes the detection of this compound in a human exposure study:

| Study Population | Sample Type | Detection Frequency (%) | Reference |

| Pregnant Women (San Francisco) | Maternal Serum | 63 | nih.gov |

Classification as an Environmental Organic Acid (EOA) in Exposure Databases

The classification of chemical compounds in exposure databases is essential for organizing and prioritizing substances for further research and potential regulation. This compound has been categorized as an Environmental Organic Acid (EOA) in the context of exposure assessment.

In the aforementioned study of pregnant women, the researchers developed a suspect screening method specifically targeting EOAs. nih.gov Environmental Organic Acids are a class of environmental chemicals that possess at least one ionizable proton. Many are widely used in consumer products and some, due to their structural similarities to hormones, have the potential for endocrine disruption. nih.gov The inclusion of this compound in the EOA database created for this study underscores its recognition as a compound of interest within this chemical class. nih.gov

The study's database of EOAs, which included phenols like this compound, was used to screen for a wide array of potential chemical exposures in maternal serum. nih.gov This classification aids researchers in systematically investigating the presence and potential effects of a large number of environmental chemicals.

The table below details the classification of this compound in a specific exposure database.

| Compound Name | Chemical Class | Database Classification | Reference |

| This compound | Phenols | Environmental Organic Acid (EOA) | nih.gov |

Advanced Applications and Research Frontiers

Co-crystallization as Templates for Hydrogen-Bonded Organic Molecular Frameworks

The design and synthesis of hydrogen-bonded organic frameworks (HOFs) is a rapidly growing area of chemistry, with potential applications in materials science and solid-state chemistry. mdpi.com The ability to control the architecture of these frameworks is crucial, and 4-Propoxyphenol has been identified as an effective template molecule in this regard.

In a notable study, researchers investigated the use of various phenol derivatives to modulate the structure of frameworks built from trimesic acid (TMA). mdpi.comresearchgate.net Through co-crystallization, they successfully synthesized five distinct host-guest framework compounds. dntb.gov.ua One of these compounds, designated as [(TMA)·(PP)] (5) , was formed using this compound (PP). mdpi.comresearchgate.netdntb.gov.ua

The structural analysis revealed that in this specific compound, the trimesic acid and this compound molecules self-assemble to form a hydrogen-bonded six-membered cyclic network. mdpi.comdntb.gov.ua This network further propagates through O−H…O hydrogen bonds, resulting in a one-dimensional chain structure. mdpi.comresearchgate.netdntb.gov.ua This outcome contrasts with other phenol derivatives used in the same study, which produced two-dimensional arrangements or complex three-dimensional interpenetrated structures. mdpi.comdntb.gov.ua This demonstrates that the specific size and nature of the propoxy group on the phenol play a critical role in directing the final supramolecular architecture.

Table 1: Components of Trimesic Acid-Based Hydrogen-Bonded Frameworks

| Compound Designation | Host Molecule | Guest Molecule | Resulting Framework Structure |

|---|---|---|---|

| [(TMA)·(PP)] (5) | Trimesic Acid (TMA) | This compound (PP) | One-dimensional chain mdpi.comdntb.gov.ua |

| [(TMA)·(EP)] (4) | Trimesic Acid (TMA) | 4-Ethoxyphenol (EP) | One-dimensional chain mdpi.comdntb.gov.ua |

| [(TMA)6·(MP)] (3) | Trimesic Acid (TMA) | 4-Methoxyphenol (MP) | Nine-fold interpenetrated 3D mdpi.comdntb.gov.ua |

| [(TMA)2·(DMB)1.5] (2) | Trimesic Acid (TMA) | 1,4-Dimethoxybenzene (DMB) | Two-dimensional arrangement mdpi.comdntb.gov.ua |

| [(TMA)4·(TMB)3] (1) | Trimesic Acid (TMA) | 1,3,5-Trimethoxybenzene (TMB)| Two-dimensional arrangement mdpi.comdntb.gov.ua |

Potential Applications in Material Science Research

The research into HOFs is driven by their significant potential in numerous material science applications, including separation, sensing, and host-guest chemistry. mdpi.comnih.gov The ability of this compound to act as a structural template in the formation of these materials is its most direct and researched application in this field. By participating in co-crystallization, it helps create ordered, porous supramolecular structures. mdpi.comnih.gov

Exploration in Medicinal Chemistry and Drug Development (e.g., Design of H3R Ligands)

In the realm of medicinal chemistry, the this compound scaffold is being explored for its potential in drug design and as a tool for understanding biological interactions. The concept of "drug-likeness" is central to selecting compounds for development, and the properties of molecules like this compound are relevant to this evaluation. nih.gov

One area of investigation involves its potential as a structural motif for histamine H3 receptor (H3R) ligands. H3R ligands are sought after for their potential in treating neurodegenerative diseases. mdpi.com Research in this area has focused on synthesizing compounds that link a phenoxypropyl group—the core of this compound—to other functional moieties. mdpi.com For instance, derivatives have been created as H3R ligands with additional antioxidant properties, indicating the utility of this chemical structure in designing multi-target therapeutic agents. mdpi.com The process of lead optimization often involves modifying such core scaffolds to improve potency and selectivity. biosolveit.de

Furthermore, this compound itself has been studied for its biological activity. In a high-throughput screening assay designed to detect inhibitors of thyroperoxidase (TPO), an essential enzyme for thyroid hormone synthesis, this compound was identified as an inhibitor. acs.orgfigshare.com It was one of fourteen chemicals out of a larger test set that showed inhibitory activity against TPO. acs.orgfigshare.com

Additionally, in studies assessing the estrogenic activity of potential replacements for Bisphenol A (BPA), this compound was evaluated. rsc.org Its binding affinity to the estrogen receptor alpha (ERα) was calculated via molecular docking simulations to understand its potential as an endocrine disruptor. rsc.org Such studies are critical for establishing structure-activity relationships (SARs) and designing safer chemicals and drug candidates. biosolveit.dersc.org

Table 2: Investigated Biological Activities of this compound

| Area of Investigation | Target | Finding | Reference |

|---|---|---|---|

| Drug Development | Histamine H3 Receptor (H3R) | The phenoxypropyl scaffold is used in the design of H3R ligands. | mdpi.com |

| Enzyme Inhibition | Thyroperoxidase (TPO) | Identified as a TPO inhibitor in a high-throughput screen. | acs.orgfigshare.com |

| Endocrine Activity | Estrogen Receptor alpha (ERα) | Binding affinity to ERα was studied to assess potential estrogenic activity. | rsc.org |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| PP | This compound |

| TMA | Trimesic acid (1,3,5-Benzenetricarboxylic acid) |

| EP | 4-Ethoxyphenol |

| MP | 4-Methoxyphenol |

| DMB | 1,4-Dimethoxybenzene |

| TMB | 1,3,5-Trimethoxybenzene |

| TPO | Thyroperoxidase |

| BPA | Bisphenol A |

| ERα | Estrogen Receptor alpha |

Q & A

Q. How to optimize literature searches for this compound-related toxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.